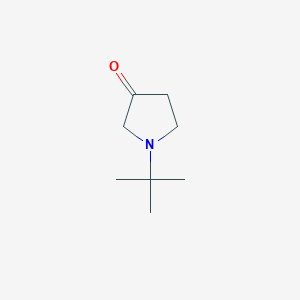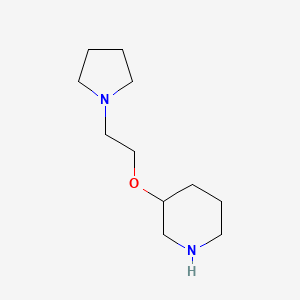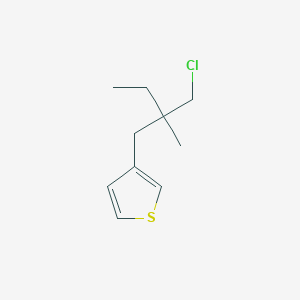
3-(2-(Chloromethyl)-2-methylbutyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Chloromethyl)-2-methylbutyl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Chloromethyl)-2-methylbutyl)thiophene can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction is a useful synthetic tool for accessing positions in aromatic and heteroaromatic systems, such as thiophenes, for subsequent functionalization . This reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide, leading to the formation of rearranged lithiated intermediates .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis methods. For example, the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be used to produce thiophene derivatives . This method is efficient for producing large quantities of the compound.
化学反応の分析
Types of Reactions
3-(2-(Chloromethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
科学的研究の応用
3-(2-(Chloromethyl)-2-methylbutyl)thiophene has several scientific research applications:
作用機序
The mechanism of action of 3-(2-(Chloromethyl)-2-methylbutyl)thiophene involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)thiophene: A simpler derivative with similar reactivity.
2-(Chloromethyl)thiophene: Another chloromethyl-substituted thiophene with comparable properties.
3-(Methylbutyl)thiophene: Lacks the chloromethyl group but shares the methylbutyl substitution.
Uniqueness
3-(2-(Chloromethyl)-2-methylbutyl)thiophene is unique due to the presence of both chloromethyl and methylbutyl groups on the thiophene ring
特性
分子式 |
C10H15ClS |
|---|---|
分子量 |
202.74 g/mol |
IUPAC名 |
3-[2-(chloromethyl)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-3-10(2,8-11)6-9-4-5-12-7-9/h4-5,7H,3,6,8H2,1-2H3 |
InChIキー |
OYIFTUAVBZNCCL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CC1=CSC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


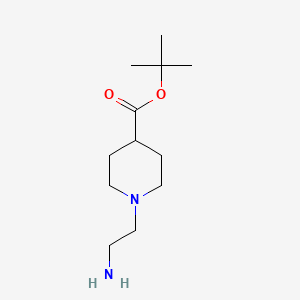
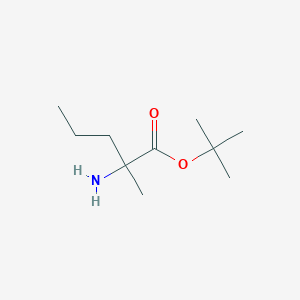
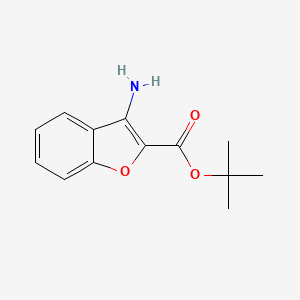
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
![(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13568051.png)
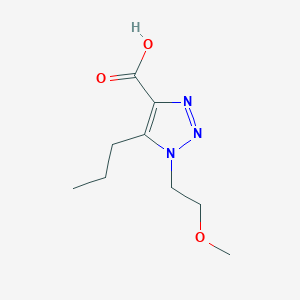
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)
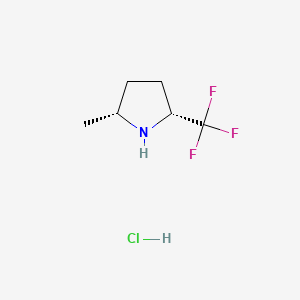
![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)
